4-butoxy-N-(5-methyl-3-isoxazolyl)benzamide
Overview
Description
4-butoxy-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-methyl-3-isoxazolyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory effects, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been found to have neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 4-butoxy-N-(5-methyl-3-isoxazolyl)benzamide is its potent antitumor activity, which makes it a promising candidate for cancer drug development. Additionally, its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of other diseases. However, one limitation of the compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 4-butoxy-N-(5-methyl-3-isoxazolyl)benzamide. One area of research could focus on elucidating the compound's mechanism of action, which would provide insight into its potential therapeutic applications. Additionally, further studies could explore the compound's efficacy and safety in animal models, which would be an important step in its development as a drug candidate. Finally, research could focus on synthesizing analogs of the compound to optimize its therapeutic properties and reduce any potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent antitumor activity, anti-inflammatory properties, and neuroprotective effects make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic properties.
Scientific Research Applications
4-butoxy-N-(5-methyl-3-isoxazolyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-butoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-9-19-13-7-5-12(6-8-13)15(18)16-14-10-11(2)20-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNHWLJFPWGPFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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